molecular formula C6H6ClFN2O B13447710 2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13447710
M. Wt: 176.57 g/mol
InChI Key: JCOYZYHVZKTBLO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with chloromethyl, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The fluoro and methyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the chloromethyl group, which allows for versatile chemical modifications and interactions with biological targets. The combination of fluoro and methyl groups further enhances its chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H6ClFN2O

Molecular Weight

176.57 g/mol

IUPAC Name

2-(chloromethyl)-5-fluoro-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6ClFN2O/c1-3-5(8)6(11)10-4(2-7)9-3/h2H2,1H3,(H,9,10,11)

InChI Key

JCOYZYHVZKTBLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)CCl)F

Origin of Product

United States

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